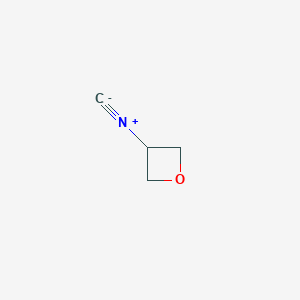

3-Isocyanooxetane

描述

Contextualization of Cyclic Isocyanides in Synthetic Methodologies

Cyclic isocyanides are a distinctive class of organic compounds that merge the characteristic reactivity of the isocyanide functional group with the conformational constraints and stereochemical influence of a ring system. The isocyanide group, with its divalent carbon atom, can act as both a nucleophile and an electrophile, making it a valuable participant in a wide array of chemical transformations. baranlab.org Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules with high degrees of structural diversity from simple starting materials. nih.govbeilstein-journals.org The incorporation of the isocyanide into a cyclic framework can pre-organize the molecule for specific cyclization strategies, leading to the efficient synthesis of constrained cyclic peptidomimetics and other intricate architectures. nih.gov

The Oxetane (B1205548) Scaffold: Structural Significance and Reactivity Considerations

The oxetane ring, a four-membered cyclic ether, has gained significant attention in medicinal chemistry and drug discovery. nih.govmdpi.com Its small size, polarity, and three-dimensional character make it an attractive motif for modifying the physicochemical properties of drug candidates. nih.govnih.gov The introduction of an oxetane can enhance aqueous solubility, reduce lipophilicity, and block metabolically susceptible sites within a molecule. nih.govmdpi.com From a reactivity standpoint, the inherent ring strain of the oxetane (approximately 106 kJ/mol) influences its chemical behavior, although it is generally more stable than the corresponding epoxides. mdpi.com The substitution pattern on the oxetane ring is crucial, with 3-substituted oxetanes often exhibiting greater stability. nih.govacs.org While generally stable, the oxetane ring can be susceptible to opening under harsh acidic conditions, a factor that must be considered in multi-step syntheses. nih.govacs.org

Positioning of 3-Isocyanooxetane within Contemporary Chemical Research

This compound emerges at the intersection of isocyanide chemistry and the strategic use of the oxetane scaffold. This unique molecule combines the versatile reactivity of the isocyanide group with the desirable physicochemical properties imparted by the oxetane ring. smolecule.com Its cyclic nature introduces specific steric and electronic features that can influence the outcomes of reactions in which it participates. smolecule.com As a result, this compound is being explored as a valuable building block in organic synthesis, particularly for the creation of novel oxetane-containing compounds with potential applications in medicinal chemistry and materials science. smolecule.com The ability to readily engage in multicomponent reactions further positions it as a powerful tool for generating libraries of diverse and complex molecules. smolecule.com

Structure

3D Structure

属性

分子式 |

C4H5NO |

|---|---|

分子量 |

83.09 g/mol |

IUPAC 名称 |

3-isocyanooxetane |

InChI |

InChI=1S/C4H5NO/c1-5-4-2-6-3-4/h4H,2-3H2 |

InChI 键 |

DMWWEEPAORDSGN-UHFFFAOYSA-N |

规范 SMILES |

[C-]#[N+]C1COC1 |

产品来源 |

United States |

Synthesis Methodologies for 3 Isocyanooxetane

Established Synthetic Pathways to 3-Isocyanooxetane

The synthesis of this compound is predominantly achieved by creating the isocyanide moiety from a suitable amine or formamide (B127407) precursor already bearing the oxetane (B1205548) ring.

Dehydration Protocols from Corresponding Formamides

A common and widely employed strategy for the synthesis of isocyanides is the dehydration of N-substituted formamides. researchgate.net This approach is directly applicable to the synthesis of this compound, starting from its corresponding precursor, N-(oxetan-3-yl)formamide. The core of this transformation is the removal of a water molecule from the formamide group to yield the isocyano functionality.

Phosphoryl chloride (POCl₃) is a frequently used and effective dehydrating agent for converting formamides to isocyanides. researchgate.netthieme-connect.de The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid generated during the process. thieme-connect.de The mechanism involves the activation of the formamide oxygen by the electrophilic phosphorus center of POCl₃. This is followed by a base-mediated elimination process that results in the formation of the isocyanide.

The general protocol involves dissolving N-(oxetan-3-yl)formamide and a tertiary amine base in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). thieme-connect.de The solution is cooled, typically to 0 °C, before the dropwise addition of phosphoryl chloride. thieme-connect.de The reaction is often rapid, and upon completion, it is quenched with an aqueous solution to hydrolyze any remaining POCl₃ and facilitate the isolation of the desired this compound product.

Table 1: Typical Reagents for Formamide Dehydration

| Dehydrating Agent | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Phosphoryl chloride (POCl₃) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 0 to rt |

| Phosphoryl chloride (POCl₃) | Pyridine | Tetrahydrofuran (THF) | 0 |

| Toluenesulfonyl chloride (TsCl) | Pyridine | Pyridine | rt |

This table presents common reagent systems used for the dehydration of formamides to isocyanides, applicable to the synthesis of this compound.

In the context of dehydration reactions using agents like phosphoryl chloride, the base is more than a simple acid scavenger; it is an integral part of the dehydration mechanism. aakash.ac.in Following the activation of the formamide carbonyl oxygen by POCl₃, the formamide proton becomes more acidic. The base, typically a tertiary amine like pyridine, abstracts this proton. aakash.ac.in This initiates an elimination cascade, leading to the formation of the carbon-nitrogen triple bond of the isocyanide and the release of chloride and phosphate (B84403) byproducts. libretexts.org The choice of base and reaction conditions can be crucial for optimizing the yield and minimizing side reactions, especially given the potential for the strained oxetane ring to undergo ring-opening under harsh acidic conditions. libretexts.org The E2 mechanism is often invoked to describe this concerted elimination step. aakash.ac.in

Utilization of Phosphoryl Chlorides and Analogous Dehydrating Agents

Cyclization Strategies for Oxetane Ring Formation

An alternative and more convergent approach to synthesizing this compound involves forming the oxetane ring from an acyclic precursor that already contains the isocyanide group or a masked version of it, such as a formamide.

The construction of the oxetane ring is commonly achieved via intramolecular cyclization, most notably through Williamson ether synthesis. acs.org This strategy requires a precursor molecule containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. To apply this to the synthesis of this compound, one could envision a precursor such as 1-halo-3-isocyano-propan-2-ol or 1-halo-3-formamido-propan-2-ol.

In a potential synthetic sequence, a precursor like 1-chloro-3-formamido-propan-2-ol could be subjected to base-induced intramolecular cyclization. The alkoxide, formed by deprotonating the hydroxyl group, would displace the chloride to form the oxetane ring, yielding N-(oxetan-3-yl)formamide. This intermediate could then be dehydrated in a subsequent step as described in section 2.1.1. This two-step, one-pot approach combines ring formation and functional group installation. Designing a precursor that already bears the isocyanide is more challenging due to the reactivity of the isocyanide group, but it could potentially lead to a more efficient synthesis by forming the target molecule in a single cyclization step.

Precursor Design for Simultaneous Isocyanide and Oxetane Ring Construction

Novel and Emerging Synthetic Approaches to this compound

Recent advancements in synthetic organic chemistry offer promising new routes to this compound, emphasizing the use of transition-metal catalysis, photoredox-mediated reactions, and green chemistry principles.

Transition-metal catalysis has become a powerful tool for the construction of complex molecules. In the context of this compound synthesis, transition metals can be employed in both the formation of the oxetane ring and the introduction of the isocyanide functionality.

For instance, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of 3-aryloxetanes from 3-iodooxetane (B1340047) and arylboronic acids. acs.org While this demonstrates the utility of transition metals in functionalizing the oxetane core, a more direct approach to a precursor for this compound involves the synthesis of 3-aminooxetanes. A dual photoredox/nickel catalysis has been reported for the synthesis of 3-amino-3-aryl oxetane motifs. doi.org This methodology allows for the coupling of an amine with a redox-active ester of an oxetane precursor, highlighting a novel approach to C-N bond formation at the C3 position of the oxetane ring.

The conversion of the resulting 3-aminooxetane to this compound can be achieved through various methods, including the use of difluorocarbene generated in situ. A recently developed method describes the reaction of primary amines with difluorocarbene, generated from the decarboxylation of chlorodifluoroacetate, to efficiently produce isocyanides under mild conditions. researchgate.net This transformation is tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of the 3-aminooxetane precursor.

Table 2: Transition Metal-Catalyzed and Related Syntheses

| Reaction Type | Catalyst/Reagent | Substrates | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Ni-Catalyzed Suzuki Coupling | NiCl2(dppp) | 3-Iodooxetane, Arylboronic acid | 3-Aryloxetane | Functionalization of the oxetane core. | acs.org |

| Dual Photoredox/Nickel Catalysis | Ir photocatalyst, Ni(TMHD)2 | Amine, Redox-active ester of oxetane | 3-Amino-3-aryl oxetane | Direct C-N bond formation at C3. | doi.org |

| Isocyanide Synthesis | ClCF2COONa | Primary amine | Isocyanide | Mild conversion of amines to isocyanides. | researchgate.net |

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This approach allows for the generation of radical intermediates under mild conditions, enabling a wide range of transformations. The synthesis of isocyanides can be achieved through photoredox-mediated pathways. For example, isonitriles can be used as alkyl radical precursors in photoredox-catalyzed transformations involving selective C–N cleavage and Csp³–Csp² bond formation. researchgate.net

More relevant to the synthesis of this compound from a 3-aminooxetane precursor, photoredox catalysis can facilitate the conversion of amines to isocyanides. While direct photoredox-mediated dehydration of formamides derived from 3-aminooxetane is a plausible route, recent advances have shown the ability of photoredox catalysis to promote multicomponent reactions involving isocyanides. nih.govresearchgate.net For instance, oxidative three-component reactions for the direct synthesis of α-amino amides from tertiary amines and isocyanides have been developed using visible light photoredox catalysis. nih.gov This highlights the potential for developing a direct photoredox-mediated synthesis of this compound from a suitable precursor.

A versatile photochemical ring contraction of 2,5-dihydrofurans with diazo compounds under catalyst-free visible light irradiation has also been reported for the synthesis of functionalized 3-vinyloxetanes, showcasing a novel photochemically-driven construction of the oxetane ring. rsc.orgrsc.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles can be applied to the synthesis of this compound.

A key aspect of green chemistry is the use of environmentally benign solvents or the elimination of solvents altogether. A multicomponent reaction for the synthesis of 1,3-selenazolines from 3-aminooxetanes, isocyanides, and selenium powder has been reported to proceed efficiently in pure water as the sole reaction medium. rsc.org This demonstrates the feasibility of conducting reactions with 3-aminooxetane derivatives in aqueous media, a significant step towards a greener synthesis.

Furthermore, the development of catalyst-free reactions is a central goal of green chemistry. The aforementioned photoinduced synthesis of functionalized oxetanes via a diradical-mediated ring contraction of 2,5-dihydrofurans proceeds under visible light irradiation without the need for a metal catalyst, offering a greener alternative to traditional methods. rsc.orgrsc.org

Atom economy is another important principle of green chemistry. Multicomponent reactions, such as the one described for the synthesis of 1,3-selenazolines, are inherently atom-economical as they combine multiple starting materials into a single product with minimal waste. rsc.org Applying these principles to the synthesis of this compound could involve developing a one-pot, multicomponent reaction that assembles the molecule from simple precursors in a green solvent like water.

Reactivity and Reaction Mechanisms of 3 Isocyanooxetane

Fundamental Reactivity of the Isocyano Functional Group

The isocyano moiety possesses a unique electronic structure that dictates its reactivity. It is characterized by a carbon atom with a formal lone pair of electrons and a positive charge on the nitrogen atom, which can be represented by resonance structures. This duality governs its interactions in chemical reactions.

The carbon atom of the isocyano group can exhibit reactivity similar to that of a carbene. thieme-connect.de This carbene-like character is a key aspect of its chemical nature, arising from its unusual electronic configuration. thieme-connect.denih.gov This reactivity allows isocyanides to undergo α-addition reactions, which can be viewed as the insertion of the carbene-like carbon into a chemical bond. thieme-connect.de The representation of an isocyanide as R-N⁺≡C⁻ highlights a structure with a free electron pair on the carbon, contributing to this ambiphilic reactivity. nih.gov This dichotomy between carbenoid and triple bond character is central to the functional group's diverse reactivity. rsc.org

The isocyano group demonstrates a fascinating dual reactivity, acting as both a nucleophile and an electrophile. rkmvccrahara.org Initially, the terminal carbon atom, with its lone pair of electrons, behaves as a potent nucleophile. nih.govrsc.org This nucleophilicity is central to its role in many reactions, including the SN2 reaction where isocyanides can attack alkyl halides. researchgate.net

Following the initial nucleophilic attack on an electrophile, the resulting intermediate, such as a nitrilium ion (R-N⁺≡C-E), becomes a strong electrophile itself. rkmvccrahara.org This allows for a subsequent reaction with a nucleophile. This two-stage reactivity is a foundational principle in most isocyanide reactions, making them highly valuable in the synthesis of complex molecules and various heterocyclic systems. rkmvccrahara.org The ability of the isocyano carbon to act as both a strong σ-donor and a π-acceptor further contributes to its versatile binding and reactivity, especially in organometallic chemistry. nih.gov

Carbene-like Reactivity in Isocyanides

Multicomponent Reaction (MCR) Chemistry Involving 3-Isocyanooxetane

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. Due to its reactive isocyano group, this compound is an excellent component for such transformations. smolecule.com

The Ugi four-component condensation (U-4CC) is a prominent MCR that synthesizes α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org The inclusion of this compound as the isocyanide component introduces the strained oxetane (B1205548) ring into the final product, providing a pathway to novel and structurally complex molecules. The reaction is highly efficient, typically proceeding rapidly at room temperature in polar solvents like methanol, and is known for its high atom economy, with water being the only byproduct. wikipedia.orgillinois.edu This makes the Ugi reaction a powerful tool for creating diverse chemical libraries for applications such as drug discovery. wikipedia.orgnih.gov

The mechanism of the Ugi reaction is a well-established, multi-step process. wikipedia.org

Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine (or Schiff base). mdpi.com

Protonation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion. mdpi.com

Nucleophilic Attack by Isocyanide: The nucleophilic carbon of the isocyanide (in this case, this compound) attacks the iminium ion. This addition forms a key intermediate, a nitrilium ion. wikipedia.orgmdpi.com

Second Nucleophilic Addition: The carboxylate anion then adds to the electrophilic carbon of the nitrilium ion, creating an O-acyl-isoamide α-adduct. mdpi.com

Mumm Rearrangement: The reaction concludes with an irreversible intramolecular acyl transfer, known as the Mumm rearrangement. This step rearranges the intermediate to the final, stable α-aminoacyl amide product. wikipedia.orgmdpi.com

The scope of the Ugi reaction is exceptionally broad due to the vast number of commercially available or readily synthesized starting materials that can be used. For reactions involving this compound, a wide variety of aldehydes, amines, and carboxylic acids can be employed, leading to a large library of diverse oxetane-containing peptidomimetics.

Table 1: Representative Components for Ugi Reaction with this compound This table is illustrative and does not represent a specific experimental study.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide |

| Benzaldehyde | Aniline | Acetic Acid | This compound |

| Formaldehyde | Benzylamine | Benzoic Acid | This compound |

| Isobutyraldehyde | Cyclohexylamine | Propionic Acid | This compound |

| 4-Nitrobenzaldehyde | Glycine methyl ester | Phenylacetic Acid | This compound |

Achieving stereocontrol in the Ugi reaction is a significant goal, as the reaction typically generates a new stereocenter. While developing a universally effective catalytic enantioselective Ugi reaction has been challenging, diastereoselectivity can often be achieved by using chiral starting materials. illinois.edunih.gov

When one of the components (the aldehyde, amine, or carboxylic acid) is chiral, it can influence the stereochemical outcome of the reaction. For instance, using a chiral amine, such as an α-amino acid derivative, can lead to the preferential formation of one diastereomer of the Ugi product. illinois.edumdpi.com Lower reaction temperatures have also been shown to enhance stereoselectivity by favoring the formation of the kinetic product. illinois.edu These strategies can be applied to Ugi reactions involving this compound to synthesize specific, stereochemically defined oxetane-containing compounds.

Mechanism and Scope of Ugi Adduct Formation

Passerini Reaction Involving this compound

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This atom-economical process is a cornerstone of multicomponent reaction chemistry, allowing for the rapid assembly of complex molecules from simple starting materials. numberanalytics.com Given the high functional group tolerance of the Passerini reaction, it is expected that this compound would be a viable isocyanide component.

Mechanistic Insights into Passerini Product Formation

The mechanism of the Passerini reaction is generally understood to proceed through one of two primary pathways, largely dependent on the solvent polarity. wikipedia.org

In aprotic, non-polar solvents , a concerted or pseudo-concerted mechanism is favored. wikipedia.orgorganic-chemistry.org This pathway is believed to involve the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound. This complex then undergoes a trimolecular reaction with the isocyanide through a cyclic transition state. wikipedia.orgorganic-chemistry.org The initial α-addition of the carbonyl carbon and the carboxylate to the isocyanide carbon forms an intermediate which then undergoes a Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.org

Conversely, in polar, protic solvents , an ionic mechanism is thought to operate. wikipedia.org This pathway begins with the protonation of the carbonyl oxygen by the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The isocyanide then attacks the activated carbonyl, forming a nitrilium ion intermediate. Subsequent attack of the carboxylate anion on the nitrilium ion, followed by an acyl transfer, furnishes the final product. wikipedia.org

For this compound, it is anticipated that it would follow these general mechanistic principles. The specific reaction conditions would dictate the operative pathway.

Diastereoselective Passerini Reactions

Achieving stereocontrol in the Passerini reaction is a significant area of research. When a chiral aldehyde is used as a substrate, diastereoselective induction can be achieved, leading to the formation of a new stereocenter with a preference for one diastereomer over the other. mdpi.comresearchgate.netthieme-connect.desci-hub.se The level of diastereoselectivity is often influenced by the steric and electronic nature of the substituents on the chiral aldehyde, the isocyanide, and the carboxylic acid, as well as the reaction conditions. mdpi.comsci-hub.se

For instance, the use of chiral α-alkoxy or α-amino aldehydes has been shown to provide good to excellent levels of diastereoselectivity in the Passerini reaction. researchgate.netsci-hub.se The existing stereocenter in the aldehyde directs the facial attack of the isocyanide. While specific studies on the diastereoselective Passerini reaction of this compound are not widely reported, it is reasonable to expect that its reaction with chiral aldehydes would proceed with some degree of diastereoselectivity, governed by the principles of asymmetric induction.

Table 1: Illustrative Examples of Diastereoselective Passerini Reactions with Chiral Aldehydes

| Aldehyde | Isocyanide | Carboxylic Acid | Major Diastereomer | Diastereomeric Ratio (d.r.) |

| (S)-2-phenylpropanal | tert-Butyl isocyanide | Acetic Acid | (S,R)-product | Varies |

| (R)-Glyceraldehyde acetonide | Benzyl isocyanide | Benzoic Acid | (R,S)-product | Varies |

| Chiral 2,3-epoxy aldehydes | Tosylmethyl isocyanide | Benzoic Acid | syn or anti | up to >20:1 |

This table presents generalized examples to illustrate the principle of diastereoselective Passerini reactions. The specific outcomes for reactions involving this compound would require experimental verification.

Other Multicomponent Cycloadditions and Annulations

Beyond the classic Passerini reaction, isocyanides are key components in a variety of other multicomponent reactions (MCRs) that lead to the formation of cyclic structures. nih.govbeilstein-journals.orgmdpi.comnih.govmdpi.com These reactions often involve a cascade of bond-forming events, rapidly building molecular complexity. Annulation, the formation of a new ring onto a pre-existing molecule, is a common outcome of these processes.

One prominent example is the Ugi four-component reaction (U-4CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. While the primary product is acyclic, intramolecular variants or subsequent cyclization steps can lead to a diverse array of nitrogen-containing heterocycles. nih.govbeilstein-journals.org It is highly probable that this compound could participate in such MCRs, providing a route to novel oxetane-substituted heterocyclic scaffolds.

Cycloaddition Reactions of this compound

The isocyanide functional group can participate in various cycloaddition reactions, acting as a one-carbon component or as part of a larger dipolar system. researchgate.net The strained oxetane ring in this compound may influence the reactivity and selectivity of these cycloadditions.

[2+1] Cycloadditions to Form Azirines and Related Heterocycles

The reaction of isocyanides with carbenes or carbenoids represents a [2+1] cycloaddition to form ketenimines. rsc.org These ketenimines are versatile intermediates that can undergo further reactions. While the direct formation of a stable azirine from this reaction is not the typical outcome, related three-membered ring heterocycles can be accessed through different pathways. For instance, the reaction of certain carbenes with imines can lead to the formation of aziridines. acs.org

The synthesis of azirines, which are three-membered rings containing a carbon-nitrogen double bond, is more commonly achieved through other methods, such as the photolysis or thermolysis of vinyl azides or the rearrangement of isoxazoles. researchgate.netthieme-connect.de The reaction of this compound with a carbene would likely lead to an oxetane-substituted ketenimine, a highly reactive intermediate that could be trapped by various reagents to form other heterocyclic systems. rsc.org

Formal [3+2] Cycloadditions with Electron-Rich Alkenes and Alkynes

Formal [3+2] cycloaddition reactions are powerful methods for the construction of five-membered rings. researchgate.netnih.govmit.eduuchicago.eduarxiv.orgnih.govresearchgate.netresearchgate.netnih.govorganic-chemistry.org In the context of isocyanide chemistry, these reactions often involve the isocyanide acting as a C1 component that combines with a four-atom partner, or as part of a 1,3-dipole.

Isocyanides can react with certain 1,3-dipoles, such as nitrile oxides, in a [3+2] cycloaddition fashion. nih.gov More relevant to this section is the reaction of isocyanides with systems that can be considered formal 1,3-dipole equivalents. For instance, silver-catalyzed reactions of isocyanides with alkynes have been shown to proceed via a formal [3+2] cycloaddition to yield pyrrole (B145914) derivatives. researchgate.net The reaction of isocyanides with electron-rich alkenes can also lead to five-membered rings under appropriate catalytic conditions.

Table 2: General Scheme for Formal [3+2] Cycloaddition of Isocyanides

| Isocyanide | Alkene/Alkyne | Catalyst/Conditions | Product Type |

| R-NC | Electron-rich Alkene | Lewis Acid / Transition Metal | Substituted Pyrrolidine |

| R-NC | Terminal Alkyne | Silver(I) salts | Substituted Pyrrole |

| R-NC | Internal Alkyne | Transition Metal Complex | Substituted Pyrrole |

This table provides a generalized overview of formal [3+2] cycloadditions involving isocyanides. The specific reactivity and product outcomes for this compound would depend on the chosen reaction partners and conditions.

Tandem Cycloaddition Sequences

Tandem reactions, or cascade reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The isocyanide functional group is a well-established participant in such sequences, often acting as a versatile C1 building block for the construction of complex nitrogen-containing heterocycles. rsc.org These reactions frequently involve an initial cycloaddition of the isocyanide, followed by a subsequent intramolecular cyclization or rearrangement.

While specific tandem cycloaddition sequences involving this compound are not extensively documented, the reactivity of analogous isocyanides in such transformations provides a strong precedent for its potential behavior. Copper-catalyzed tandem reactions are particularly common, where an isocyanide can react with a suitably functionalized partner to generate complex fused heterocyclic systems. mdpi.comnih.gov For example, a formal [3+2] cycloaddition followed by a coupling process can lead to the efficient formation of polycyclic structures. nih.gov Another strategy involves the reaction of isocyanides with substrates containing both an alkyne and an isothiocyanate, leading to fused imidazo[5,1-b] magtech.com.cntandfonline.comthiazine scaffolds via a cascade process. rsc.orgmdpi.com

A plausible, though hypothetical, tandem sequence for this compound could involve an initial reaction at the isocyano group, which then generates a reactive intermediate poised for a subsequent reaction involving the oxetane ring, or vice-versa. The development of such a sequence would offer a powerful method for rapidly building molecular complexity, incorporating the unique oxetane motif into larger heterocyclic frameworks.

| Reactants | Catalyst/Base | Product Type | Yield | Reference |

| o-Alkynylphenyl isothiocyanates + Isocyanides | CuI / Cs₂CO₃ | 5H-Benzo[d]imidazo[5,1-b] magtech.com.cntandfonline.comthiazines | Good to Excellent | rsc.orgmdpi.com |

| 1-(2-Iodoaryl)-2-yn-1-ones + Isocyanides | Copper | 4-Oxo-indeno[1,2-b]pyrroles | Good | nih.gov |

| Ethyl isocyanoacetate + Michael acceptors | Base | Fused Oxazolines | High | rsc.org |

| N-[2-(1-Alkynyl)phenyl]carbodiimides + Isocyanides | Copper | Indolyl Imidazole Derivatives | High | rsc.org |

Transformation of the Oxetane Ring System in this compound

The significant ring strain of the oxetane ring makes it a reactive electrophile, susceptible to transformations that relieve this strain. acs.orgnih.gov These reactions include ring-opening with various reagents, as well as rearrangements that lead to ring expansion or contraction. The presence of the 3-isocyano substituent is expected to influence the regioselectivity and reactivity of these transformations through both steric and electronic effects.

Ring-opening is the most characteristic reaction of oxetanes, providing access to highly functionalized 1,3-disubstituted propane (B168953) derivatives. tandfonline.comacs.org The reaction can be initiated by nucleophiles, electrophiles, or radicals, with the specific conditions dictating the outcome and regioselectivity.

Under neutral or basic conditions, the ring-opening of oxetanes proceeds via an SN2 mechanism. magtech.com.cn Strong nucleophiles attack one of the electrophilic methylene (B1212753) carbons adjacent to the ring oxygen, leading to cleavage of a C-O bond. For unsymmetrically substituted oxetanes, such as this compound, the attack generally occurs at the less sterically hindered carbon atom. magtech.com.cn This regioselectivity is a hallmark of the SN2 pathway. A wide variety of nucleophiles, including amines, thiols, and carbanions, can be used to open the oxetane ring. The reaction typically requires a subsequent workup step to protonate the resulting alkoxide. tandfonline.comresearchgate.net Lewis acids can also be employed to catalyze the reaction, often enhancing both the rate and regioselectivity. researchgate.net

| Oxetane Substrate | Nucleophile | Catalyst/Conditions | Product | Reference |

| 3-Substituted Oxetanes | Benzylamine, Indole (B1671886) | Chiral Phosphoric Acid | Polycyclic Adduct | tandfonline.com |

| Phenyl Oxetane | TMSCN | MgO | γ-Cyano Alcohol | researchgate.net |

| Oxetane | Aniline, Pyrrolidine | MgBr₂·OEt₂ | β-Amino Alcohol | tandfonline.comresearchgate.net |

| 3-Substituted Oxetanes | 2-Mercaptobenzothiazoles | Chiral Phosphoric Acid | Chiral Thioether | acs.org |

In the presence of Brønsted or Lewis acids, the oxetane ring is activated by protonation or coordination to the ring oxygen. rsc.org This activation makes the ring significantly more electrophilic and facilitates attack by even weak nucleophiles. The mechanism of acid-catalyzed ring-opening often has considerable SN1 character. magtech.com.cn The positive charge is better stabilized at the more substituted carbon atom, and therefore, nucleophilic attack preferentially occurs at this site. For this compound, both methylene carbons flanking the oxygen are secondary. The electronic influence of the isocyano group would be a key determinant of the regioselectivity under these conditions. Catalytic asymmetric ring-opening of 3-substituted oxetanes using chiral Brønsted or Lewis acids is a powerful method for producing highly functionalized chiral building blocks. rsc.orgrsc.org

| Oxetane Substrate | Reagent/Catalyst | Solvent | Product Type | Reference |

| 3,3-Disubstituted Oxetanes | Brønsted Acid Ionic Liquid | Water | Furans/Benzofurans | sci-hub.se |

| 3-Aryloxetan-3-ols | Tf₂NH | - | 1,4-Dioxanes | researchgate.net |

| 3-Substituted Oxetanes | Chlorotrimethoxysilane / Chiral Phosphoric Acid | - | Chiral Chloroalcohols | researchgate.net |

| Substituted Oxetanes | Rhenium(V)-oxo complex / Thiols | DCM | Hydroxyl-substituted Thioethers | researchgate.net |

The generation of radical species from oxetanes is a less common but increasingly explored mode of reactivity. acs.org These reactions often provide access to reactivity patterns that are complementary to traditional ionic pathways. Visible-light photoredox catalysis has emerged as a powerful tool for initiating such transformations under mild conditions. nih.govorganic-chemistry.org For instance, iron(III) complexes under visible light can catalyze the oxidative ring-opening of cyclic ethers to generate useful synthetic intermediates. nih.govorganic-chemistry.org Another approach involves using a combination of triphenylphosphine (B44618) and an N-halosuccinimide under blue light irradiation to generate a phosphine (B1218219) radical cation, which initiates the ring-opening of cyclic ethers, including oxetanes, with carboxylic acids to yield ω-haloalkyl carboxylates. acs.orgnih.gov The application of these methods to this compound could potentially lead to novel radical-based functionalizations.

| Substrate | Reagents | Conditions | Key Intermediate | Reference |

| Cyclic Ethers | Fe(acac)₃ / BrCCl₃ | Visible Light (455 nm) | Carbon-centered radical | organic-chemistry.org |

| Cyclic Ethers | Carboxylic Acids, PPh₃, NIS/NBS | Blue Light | Phosphine radical cation | acs.orgnih.gov |

| Oxetanes | - | Co-catalysis | Nucleophilic radical | acs.org |

Beyond simple ring-opening, the strained oxetane ring can undergo rearrangements that alter the ring size. These reactions provide access to other important heterocyclic scaffolds.

Ring Expansion: Ring expansion reactions transform the four-membered oxetane into a larger ring, most commonly a five-membered tetrahydrofuran (B95107) (THF) derivative. sioc-journal.cn A prominent method involves the reaction of oxetanes with diazo compounds in the presence of a catalyst, which generates a carbene that inserts into a C-O bond of the oxetane. Photochemical methods have also been developed, where an oxetane reacts with a diazo compound under UV light to form an oxonium ylide intermediate, which then rearranges to the corresponding THF. d-nb.inforsc.org These reactions can proceed with high efficiency and diastereoselectivity.

Ring Contraction: The formation of an oxetane via ring contraction of a larger ring is a known synthetic strategy. A notable example is the reaction of α-triflates derived from γ-lactones with a base in methanol. chimia.chnih.gov This process occurs via an initial ring-opening of the lactone followed by an intramolecular SN2 displacement that favors the formation of the four-membered oxetane ring over the reformation of the five-membered lactone. chimia.ch Another novel method involves an anionic ring-contraction of a cyclic acetal (B89532) system to stereoselectively produce highly functionalized oxetanes. thieme-connect.com A photochemical approach using 2,5-dihydrofurans and diazo compounds has also been shown to yield functionalized oxetanes via a diradical-mediated ring contraction. rsc.org

| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |

| Ring Expansion | Oxetane | Diazo Compound / Light | Tetrahydrofuran | d-nb.inforsc.org |

| Ring Contraction | α-Triflate of γ-Lactone | K₂CO₃ / Methanol | Oxetane-2-carboxylate | chimia.chnih.gov |

| Ring Contraction | Cyclic Acetal | n-BuLi / THF | Substituted Oxetane | thieme-connect.com |

| Ring Contraction | 2,5-Dihydrofuran | Diazo Compound / Visible Light | 3-Vinyloxetane | rsc.org |

Ring-Opening Reactions of the Oxetane Moiety

Electrophilic Ring Opening

Hydrolysis and Related Transformations of this compound

The strained oxetane ring in this compound introduces unique electronic and steric factors that can influence its reactivity. The hydrolysis of the isocyano group is a key transformation, converting the isocyanide into a more stable formamide (B127407) derivative.

The primary product of the hydrolysis of this compound is N-(oxetan-3-yl)formamide. The reaction proceeds by the nucleophilic attack of water on the electrophilic carbon atom of the isocyano group. This initial attack is generally the rate-determining step and is significantly accelerated by the presence of an acid catalyst. The acid protonates the nitrogen atom of the isocyanide, increasing the electrophilicity of the adjacent carbon and making it more susceptible to nucleophilic attack by water.

The general mechanism for the acid-catalyzed hydrolysis of an isocyanide to a formamide involves the following steps:

Protonation of the isocyanide nitrogen atom.

Nucleophilic attack by water on the isocyano carbon atom to form a protonated imidoylformic acid intermediate.

Tautomerization of the intermediate to a protonated formamide.

Deprotonation to yield the final formamide product.

While specific research on the hydrolysis of this compound is limited, the general principles of isocyanide hydrolysis can be applied. The presence of the oxetane ring is not expected to alter the fundamental course of the hydrolysis reaction at the isocyano group, although it may influence the reaction rate and the stability of the resulting formamide.

The hydrolysis of isocyanides is most commonly carried out under acidic conditions. The choice of acid and reaction conditions can influence the rate and selectivity of the reaction.

Reaction Conditions:

| Parameter | Condition | Rationale |

| Catalyst | Dilute mineral acids (e.g., HCl, H₂SO₄) or organic acids. | To protonate the isocyanide and activate it for nucleophilic attack. |

| Solvent | Water, often mixed with a co-solvent like THF or dioxane. | Water acts as the nucleophile. A co-solvent may be needed to dissolve the isocyanide. |

| Temperature | Typically room temperature to moderate heating. | To provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |

Selectivity:

The hydrolysis of this compound is expected to be highly selective for the formation of N-(oxetan-3-yl)formamide. The isocyano group is significantly more susceptible to hydrolysis under acidic conditions than the ether linkage of the oxetane ring. The oxetane ring is generally stable under the mild acidic conditions used for isocyanide hydrolysis. Cleavage of the oxetane ring would require much harsher conditions, such as concentrated strong acids and higher temperatures. Therefore, selective hydrolysis of the isocyano group can be achieved with high efficiency.

Applications of 3 Isocyanooxetane As a Synthetic Building Block

Role in Complex Molecule Synthesis

As a bifunctional reagent, 3-Isocyanooxetane offers chemists a tool for introducing the compact, sp³-rich oxetane (B1205548) motif into larger molecules. The oxetane ring is increasingly recognized as a beneficial structural element in medicinal chemistry, often improving physicochemical properties such as solubility. The isocyanide group is exceptionally versatile, participating in a wide array of transformations, most notably multicomponent reactions.

Spirocycles, compounds containing two rings connected by a single common atom, are three-dimensional structures of great interest in drug discovery. researchgate.netnumberanalytics.com The synthesis of these frameworks can be efficiently achieved using isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, when a cyclic ketone is employed as one of the components. researchgate.netmdpi.com

In this context, this compound can serve as the isocyanide component in a Passerini three-component reaction (P-3CR). When reacted with a cyclic ketone (e.g., cyclohexanone) and a carboxylic acid, it facilitates the formation of an α-acyloxy amide product featuring a spirocyclic core. The defining feature of using this compound is the direct incorporation of the oxetane ring as a substituent on the amide nitrogen of the newly formed spirocycle. This strategy allows for the rapid assembly of complex molecules where the oxetane moiety can explore vectors in chemical space not accessible by flatter aromatic systems. researchgate.net

Table 1: Representative Passerini Reaction for Spirocycle Formation This table illustrates a general Passerini reaction forming a spirocyclic system. The use of this compound as the isocyanide component would yield a product with an N-oxetanyl group.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Feature |

| Cyclic Ketone | Carboxylic Acid | Isocyanide | α-Acyloxy amide | Spirocyclic core at the α-carbon |

Fused heterocyclic systems are cornerstone structures in many natural products and pharmaceuticals. Isocyanides are valuable synthons in their construction, often participating in cycloaddition reactions where they can act as a one-carbon component. Reactions like the [3+2] cycloaddition of an isocyanide with a 1,3-dipole can lead to the formation of five-membered heterocyclic rings. youtube.comnih.gov

This compound is well-suited for such transformations. Its isocyano group can react with various 1,3-dipolar species (such as azides, nitrones, or azomethine ylides) to construct fused heterocyclic frameworks. youtube.commdpi.com For example, an intramolecular cycloaddition within a molecule containing both an azide (B81097) and an isocyanide derived from this compound could produce a triazole ring fused to another ring system. msu.edu In these syntheses, the oxetane ring from the this compound starting material remains as a substituent on the resulting fused polyheterocyclic product, imparting its characteristic three-dimensional and polar nature. mdpi.com

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis. wikipedia.org These motifs are present in numerous bioactive natural products. Isocyanide-based multicomponent reactions, particularly the Ugi four-component reaction (U-4CR), provide a powerful and direct method for creating these sterically congested centers when a ketone is used as the carbonyl input. organic-chemistry.orgwikipedia.org

The Ugi reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. organic-chemistry.org The central carbon atom, originating from the ketone, becomes a quaternary center. When this compound is employed as the isocyanide component, the resulting bis-amide product incorporates the N-(oxetan-3-yl)formamide moiety attached to this newly formed quaternary carbon. This one-pot reaction is highly atom-economical and allows for the rapid generation of a diverse library of complex structures bearing both a quaternary center and a medicinally relevant oxetane group.

Table 2: Ugi Reaction for Quaternary Carbon Generation This table outlines the components of a Ugi four-component reaction (U-4CR) that generates a quaternary carbon. Employing this compound introduces an oxetane substituent at this center.

| Component 1 | Component 2 | Component 3 | Component 4 | Product | Key Structural Feature |

| Ketone | Amine | Carboxylic Acid | This compound | Bis-amide | Quaternary carbon bearing an N-(oxetan-3-yl) group |

Synthesis of Fused Heterocyclic Compounds

Integration into Catalytic Cycles and Methodologies

Beyond its role as a structural building block, the isocyanide functional group in this compound allows it to participate directly in catalytic processes, either as a ligand for a metal center or as a precursor to other important ligand classes.

Isocyanides are versatile ligands in organometallic chemistry, known for their strong σ-donating and variable π-accepting properties, which are analogous to the more common carbon monoxide ligand. They bind strongly to a variety of transition metals, including palladium, rhodium, gold, and copper, forming stable organometallic complexes. academie-sciences.frchemistryviews.org The electronic and steric properties of the isocyanide ligand can be tuned by altering its substituent, thereby influencing the reactivity and selectivity of the metal catalyst. thermofishersci.in

This compound, when used as a ligand, brings unique features to a catalytic system. The oxetane ring introduces significant steric bulk near the metal center, which can influence the stereochemical outcome of a catalytic reaction. Furthermore, the oxygen atom of the oxetane ring introduces a polar ether functionality, which can alter the solubility profile of the catalyst and potentially engage in secondary coordination or hydrogen bonding interactions within the catalytic cycle. These properties make this compound a potentially valuable ligand for reactions such as cross-coupling, where fine-tuning of the catalyst's environment is critical. scripps.edu

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic catalysis, prized for their strong σ-donating ability and steric tunability, which often lead to highly stable and active catalysts. e-bookshelf.denih.gov While NHCs are typically synthesized from their corresponding azolium salt precursors, several synthetic routes can involve isocyanides as key starting materials. rsc.org

An isocyanide can react with other components, such as amines, to form the backbone of the heterocyclic ring that will ultimately become the NHC. This compound could serve as a precursor for the synthesis of novel NHC ligands where the oxetane ring is appended to one of the nitrogen atoms of the imidazole, imidazoline, or triazole core. Such an oxetane-functionalized NHC would combine the established electronic benefits of the NHC framework with the unique steric and polar properties of the oxetane substituent. These ligands could offer new avenues in catalyst design, potentially improving performance in reactions like olefin metathesis or cross-coupling.

Ligand Design for Organometallic Catalysis

Contributions to Material Science and Polymer Chemistry

The unique bifunctionality of this compound, combining a strained four-membered ether ring with a reactive isocyanide group, makes it a valuable and versatile building block in the fields of material science and polymer chemistry. The oxetane ring is susceptible to ring-opening polymerization (ROP), leading to a polyether backbone, while the pendant isocyano group can be used for post-polymerization modifications or to impart specific properties such as metal coordination or unique electronic characteristics. This dual nature allows for the creation of novel materials with tailored architectures and functionalities.

Monomer in Polymer Synthesis

This compound is a functional monomer capable of undergoing polymerization to create polymers with novel properties. The primary mechanism for its polymerization is the cationic ring-opening polymerization (CROP) of the oxetane ring. nih.govsnu.ac.kr This process is driven by the relief of the inherent strain in the four-membered ring. acs.orgfiveable.me The resulting polymer is a polyether with a repeating unit that features a pendant isocyanomethyl group, creating a functional polymer scaffold.

The polymerization of functionalized oxetanes is a well-established method for producing specialty polymers. nih.govmdpi.com CROP is typically initiated using a cationic species, such as a Lewis acid in the presence of a proton source or a more stable initiator like a polyol activated by a catalyst. For instance, the polymerization of other 3-substituted oxetanes, such as 3-nitratooxetane and 3-ethyl-3-hydroxymethyloxetane, has been successfully achieved using initiators like 1,4-butanediol (B3395766) or trimethylolpropane (B17298) in the presence of a catalyst, yielding polymers with controlled molecular weights. nih.govgoogle.comresearchgate.net This methodology is directly applicable to this compound, which would result in poly(this compound), a polyether with reactive isocyanide functionalities appended to the backbone.

The isocyanide group offers a distinct advantage as it typically remains intact during the cationic polymerization of the oxetane ring. This provides a polymer chain decorated with reactive sites that can be used for subsequent chemical modifications, metal complexation, or to influence the material's final properties.

| Monomer | Polymerization Type | Initiator/Catalyst System | Resulting Polymer | Reference |

|---|---|---|---|---|

| 3-Nitratooxetane | Cationic Ring-Opening Polymerization (CROP) | 1,4-Butanediol / BF₃·OEt₂ | Poly(3-nitratooxetane) | google.com |

| 3-Ethyl-3-(hydroxymethyl)oxetane (EHO) | Cationic Ring-Opening Polymerization (CROP) | Trimethylolpropane (TMP) / Lewis Acid | Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) | nih.govresearchgate.net |

| 3-Azidomethyl-3-methyloxetane (AMMO) | Cationic Polymerization | Polyol / BF₃·OEt₂ (BFEE) | Poly(AMMO) | mdpi.com |

| 3-Mesyloxymethyl-3-methyl oxetane | Cationic Ring-Opening Polymerization (CROP) | Not specified | Poly(3-mesyloxymethyl-3-methyl oxetane) | mdpi.com |

Scaffold for Supramolecular Assemblies

The distinct chemical functionalities of this compound make it an excellent candidate for designing and constructing ordered supramolecular assemblies. Both the oxetane ring and the isocyano group can participate in the non-covalent interactions that govern self-assembly processes. acs.orgrsc.org

The oxetane moiety can act as a reactive anchor for surface functionalization. Research has demonstrated that oxetane-functionalized fullerene derivatives can self-assemble on metal oxide surfaces like titanium oxide (TiOₓ) through a cationic ring-opening reaction. acs.orgnycu.edu.tw This process forms a robust, covalently bonded monolayer or cross-linked multilayer, effectively modifying the surface properties of the substrate. acs.orgnycu.edu.tw This anchoring strategy could be employed using this compound to graft molecules onto surfaces, with the isocyano group oriented away from the surface to interact with other molecules or metal ions.

Furthermore, the incorporation of an oxetane ring into small molecules has been shown to induce self-assembly into larger structures, such as hydrogels. In one study, replacing a central amide carbonyl group in a dipeptide with an oxetane ring resulted in a molecule that could form a hydrogel from self-assembled fibers. rsc.org This indicates that the oxetane structure itself can be a key driver of supramolecular organization. For this compound, the isocyanide group provides an additional powerful tool for directing assembly through its ability to coordinate with metal centers or participate in other specific non-covalent interactions. This dual-functionality allows for the design of complex, multi-level assemblies where the oxetane provides a structural framework and the isocyanide directs the intermolecular organization.

| Molecule | Assembly Type | Driving Force / Mechanism | Application | Reference |

|---|---|---|---|---|

| google.comgoogle.com-phenyl-C₆₁-butyric oxetane ester (PCBO) | Self-Assembled Monolayer (SAM) | Cationic ring-opening of oxetane on TiOₓ surface | Solar Cell Interlayer | acs.orgnycu.edu.tw |

| Fmoc-dipeptide with oxetane replacement | Hydrogel | Self-assembly into fibers | Biomaterials | rsc.org |

Optoelectronic Materials Applications

While direct applications of this compound in optoelectronics are still an emerging area, its structural features suggest significant potential for the development of novel optoelectronic materials. researchgate.netmdpi.com The creation of functional materials for optoelectronics often relies on precise control over molecular structure to tune properties like light absorption, emission, and charge transport. ntnu.edu

A compelling example of an oxetane's role in optoelectronics comes from research on inverted polymer solar cells. In these devices, an oxetane-functionalized fullerene derivative was used to create a self-assembled interlayer on a titanium oxide electrode. acs.orgnycu.edu.tw The oxetane group enabled the formation of a dense, pinhole-free layer that improved the interface between the electrode and the active polymer layer. This modification led to a significant enhancement in power conversion efficiency (PCE) from 3.5% in the reference device to 4.5% in the device with the oxetane-based interlayer. acs.orgnycu.edu.tw This demonstrates that the reactivity of the oxetane ring can be harnessed to construct critical components for optoelectronic devices.

The isocyano group (-N≡C) also offers intriguing possibilities. Its electronic properties are related to the cyano group (-C≡N), which is a known component in high-performance organic semiconductors. For instance, a donor polymer incorporating a 3-cyanothiophene building block has been used to achieve a remarkable PCE of 17.1% in organic solar cells. rsc.org By analogy, polymers derived from this compound, featuring a polyether backbone with pendant isocyanide groups, could be designed as functional components in optoelectronic systems. The isocyanide could be used to coordinate with metal centers to form emissive complexes or to tune the electronic energy levels (HOMO/LUMO) of the material, potentially leading to applications in organic light-emitting diodes (OLEDs), sensors, or solar cells.

| Device Configuration | Power Conversion Efficiency (PCE) | Enhancement | Reference |

|---|---|---|---|

| ITO/TiOₓ/P3HT:PCBM/MoO₃/Ag (Reference) | 3.5% | - | acs.org |

| ITO/TiOₓ/C-PCBOD/P3HT:PCBM/MoO₃/Ag (With Oxetane Interlayer) | 4.5% | 26% | acs.orgnycu.edu.tw |

Spectroscopic and Structural Elucidation of 3 Isocyanooxetane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 3-isocyanooxetane, a combination of 1D and 2D NMR techniques would provide a complete picture of its molecular framework.

¹H and ¹³C NMR Characterization

While direct experimental spectra for this compound are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from parent oxetane (B1205548) and related 3-substituted derivatives such as 3-bromooxetane (B1285879) and 3-hydroxyoxetane.

The ¹H NMR spectrum is expected to be complex due to the non-planar, puckered nature of the oxetane ring. The protons on the ring are diastereotopic, leading to distinct signals. The methine proton at the C3 position (H3), directly attached to the electron-withdrawing isocyano group, would likely appear as a multiplet at a downfield-shifted position compared to unsubstituted oxetane. The four methylene (B1212753) protons at the C2 and C4 positions would present as complex multiplets, likely in two groups, due to both geminal and vicinal coupling.

In the ¹³C NMR spectrum, three distinct signals are anticipated. The isocyano carbon (–N≡C) is expected to appear in the range of 155-165 ppm, a characteristic region for isocyanides. acs.org The carbon atom to which the isocyano group is attached (C3) would be shifted downfield relative to the parent oxetane due to the inductive effect of the nitrogen atom. The C2 and C4 carbons, being equivalent due to symmetry, would appear as a single peak, shifted slightly from the values observed in unsubstituted oxetane.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | 4.90 - 5.20 | Multiplet |

| H2/H4 | 4.60 - 4.90 | Multiplet |

| Carbon | Predicted Chemical Shift (ppm) |

| -N≡C | 155 - 165 |

| C3 | 60 - 65 |

| C2/C4 | 70 - 75 |

¹⁵N NMR for Isocyano Group Analysis

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atom in the isocyano group. uw.edu.pl The chemical shift of the ¹⁵N nucleus in isocyanides is highly sensitive to the electronic nature of the substituent. For alkyl isocyanides, the ¹⁵N chemical shifts typically appear in a distinct region. For instance, the ¹⁵N chemical shift of tert-butyl isocyanide has been reported. acs.org Based on this, the ¹⁵N chemical shift for this compound is predicted to be in the range of -190 to -220 ppm relative to nitromethane. This value would be sensitive to solvent effects and the specific electronic environment imposed by the oxetane ring. uw.edu.pl

| Nucleus | Compound | Solvent | **Chemical Shift (ppm, rel. to CH₃NO₂) ** |

| ¹⁵N | tert-Butyl Isocyanide | THF-d₈ | -205.3 |

| ¹⁵N | This compound (Predicted) | - | -190 to -220 |

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals of this compound and confirming its connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons in the molecule. Key correlations would be expected between the H3 methine proton and the adjacent methylene protons at the C2 and C4 positions. This would confirm the connectivity within the oxetane ring. ethz.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the H3 proton signal and the C3 carbon signal, and similarly for the C2/H2 and C4/H4 pairs. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the attachment of the isocyano group. A key correlation would be expected between the H3 proton and the isocyano carbon, providing definitive evidence for the structure. acs.org Correlations between the H2/H4 protons and the C3 carbon would further solidify the assignment of the ring structure.

Infrared (IR) and Raman Spectroscopy

Characterization of the Isocyano Stretch Frequencies

The most characteristic feature in the IR and Raman spectra of this compound would be the stretching vibration of the isocyano group (ν(N≡C)). This is a very strong and sharp absorption in the IR spectrum, typically appearing in the range of 2100-2180 cm⁻¹. chemicalbook.com For alkyl isocyanides, this band is often found around 2140 cm⁻¹. nih.gov The exact position of this band is sensitive to the electronic effects of the substituent attached to the isocyano group. In Raman spectra, the isocyano stretch is also active and typically strong.

| Compound | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| tert-Butyl Isocyanide | ν(N≡C) | ~2129 | - |

| Cyclohexyl Isocyanide | ν(N≡C) | ~2135 | ~2132 |

| This compound (Predicted) | ν(N≡C) | 2130 - 2150 | 2130 - 2150 |

Vibrational Analysis of the Oxetane Ring

The oxetane ring itself gives rise to a series of characteristic vibrational modes. These include ring puckering, ring breathing (symmetric stretch), and asymmetric C-O-C stretching vibrations. High-resolution studies on oxetane have identified several key bands. For this compound, these fundamental vibrations of the oxetane ring would still be present, though their frequencies may be shifted due to the mass and electronic influence of the isocyano substituent. For example, the C-O-C stretching vibrations, typically found around 985 cm⁻¹, are a hallmark of the oxetane ring. The presence of these bands in the spectrum of this compound would confirm the integrity of the four-membered ring.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Asymmetric C-O-C Stretch | 980 - 1000 |

| Symmetric C-C-O Stretch | 900 - 950 |

| Ring Puckering | 50 - 150 |

| CH₂ Scissoring | 1420 - 1460 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of newly synthesized compounds like this compound.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. researchgate.netresearchgate.net This precision is crucial for determining the elemental composition of a molecule. researchgate.net For this compound, with a molecular formula of C₄H₅NO, the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

The ability of HRMS to measure mass with such high accuracy allows for the confident differentiation between compounds that may have the same nominal mass but different molecular formulas. bioanalysis-zone.com For instance, a compound with the formula C₅H₉N would also have a nominal mass of 83, but its exact mass would be significantly different, allowing for unambiguous confirmation of the C₄H₅NO formula for this compound.

Interactive Data Table: Theoretical Exact Mass Calculation for C₄H₅NO

| Atom | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 4 | 12.000000 | 48.000000 |

| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | 83.037114 |

Note: The calculated exact mass for the molecular ion [M]⁺ would be measured in an HRMS experiment to confirm the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is formed, it can undergo characteristic fragmentation, providing clues to its connectivity. The strained four-membered oxetane ring and the energetic isocyano group are expected to direct the fragmentation pathways.

A plausible fragmentation pathway involves a retro [2+2] cycloaddition, a common process for four-membered rings, leading to the expulsion of a neutral molecule of ethene (C₂H₄, 28 Da). Another likely fragmentation is the loss of the isocyano group (-NC, 26 Da) or the related loss of carbon monoxide (CO, 28 Da) following rearrangement. The analysis of the m/z values of these fragment ions in the mass spectrum helps to piece together the original structure. libretexts.orgdocbrown.info

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z (Fragment Ion) | Proposed Lost Neutral Fragment | Formula of Fragment Ion | Plausible Fragmentation Pathway |

| 57 | CO | [C₃H₅N]⁺ | Loss of carbon monoxide from the molecular ion. |

| 55 | C₂H₄ (Ethene) | [C₂H₁NO]⁺ | Retro [2+2] cycloaddition of the oxetane ring. |

| 42 | C₂H₃O | [C₂H₂N]⁺ | Cleavage of the oxetane ring. |

| 41 | C₂H₄O | [C₂H₁N]⁺ | Cleavage and rearrangement of the oxetane ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnthu.edu.tw By diffracting X-rays off a single crystal of a compound, one can generate an electron density map and build an atomic model of the molecule. wikipedia.org This technique would provide unequivocal proof of the structure of this compound, assuming a suitable crystal can be grown.

Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic analysis would yield highly precise measurements of all bond lengths, bond angles, and torsional (dihedral) angles within the molecule. byjus.com These parameters are fundamental to defining the molecular geometry. For this compound, key parameters of interest would be the internal angles of the oxetane ring, which would reveal the extent of ring strain, and the geometry of the C-N≡C isocyano group.

Interactive Data Table: Expected Bond Parameters for this compound

| Parameter Type | Atoms Involved | Expected Value | Justification |

| Bond Length | C-O (ring) | ~1.45 Å | Typical value for a C-O single bond in a strained ether. |

| Bond Length | C-C (ring) | ~1.54 Å | Typical value for a C-C single bond in a strained aliphatic ring. |

| Bond Length | C-N (isocyano) | ~1.47 Å | Typical C-N single bond length. |

| Bond Length | N≡C (isocyano) | ~1.17 Å | Characteristic triple bond length for an isocyanide. |

| Bond Angle | C-O-C (ring) | ~90° | Highly constrained by the four-membered ring structure. |

| Bond Angle | O-C-C (ring) | ~87-89° | Constrained by the four-membered ring structure. |

| Bond Angle | C-N-C | ~180° | The isocyano group prefers a linear geometry. |

Note: These are generalized, expected values. Precise measurements would require experimental X-ray diffraction data.

Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. This compound is a polar molecule due to the electronegative oxygen atom in the ring and the polar isocyano group. Therefore, dipole-dipole interactions would be expected to play a significant role in the crystal packing, alongside weaker van der Waals forces. The analysis would describe the unit cell dimensions and the symmetry of the crystal. wikipedia.org

Electronic and Rotational Spectroscopy for Gas-Phase Characterization

To understand the intrinsic properties of the this compound molecule free from intermolecular interactions, gas-phase spectroscopic methods are employed. nih.gov Rotational spectroscopy, in particular, provides exceptionally precise structural information.

Rotational (microwave) spectroscopy measures the transitions between quantized rotational energy levels of a molecule in the gas phase. tanta.edu.eguni-leipzig.de This technique is applicable only to molecules with a permanent dipole moment, a condition which this compound meets. tanta.edu.eg Based on its structure, this compound would be classified as an asymmetric top rotor, meaning it has three unique moments of inertia (Iₐ ≠ Iₑ ≠ Iₑ). tanta.edu.eg

The analysis of the rotational spectrum would yield the three rotational constants (A, B, and C), which are inversely proportional to the moments of inertia. libretexts.org From these constants, a precise gas-phase structure, including bond lengths and angles, can be calculated with very high accuracy. libretexts.org While this technique is highly suitable for characterizing this compound, specific experimental data from the scientific literature is not currently available.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical method that measures the absorption of UV or visible light by a substance, providing insights into its electronic transitions. acs.org The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. acs.org

For saturated heterocyclic compounds like oxetane, the primary electronic transitions (σ → σ*) occur at high energies, typically in the vacuum UV region (<200 nm), rendering them transparent in the standard near-UV-Vis range. koreascience.kr The introduction of a chromophore, such as the isocyano (-N≡C) group, is expected to introduce new electronic transitions at longer wavelengths.

Alkyl isocyanides typically exhibit weak absorptions in the near-UV region. The electronic transitions are primarily associated with the isocyanide functional group. Recent studies on tryptamine-derived isocyanides have shown that electronic transitions can originate from other parts of the molecule, such as an indole (B1671886) moiety, if present. rsc.org In some cases, aliphatic isocyanides can form photoactive electron-donor-acceptor (EDA) complexes with other molecules, giving rise to charge-transfer bands in the UV-Vis spectrum. nih.gov

The UV-Vis spectra of various oxetane derivatives have been studied, demonstrating the effect of substitution on their absorption properties. For instance, 3,3-di[3-arylcarbazol-9-ylmethyl]oxetane derivatives absorb in the 250 nm to 380 nm range, with the specific absorption maxima being dependent on the nature of the aryl substituents and the polarity of the solvent. nih.govresearchgate.net The emission spectra for these compounds were observed in the near-ultraviolet and violet spectral range (373–419 nm). researchgate.net Furthermore, the photoinduced cycloreversion of quinone-derived oxetanes has been investigated, where the oxetane ring is cleaved upon UV irradiation. rsc.org

For this compound, the UV-Vis spectrum would be expected to be dominated by the electronic transitions of the isocyano group, likely appearing as weak absorptions in the near-UV region. The oxetane ring itself is not expected to contribute significantly to absorption above 200 nm.

Table 1: UV-Vis Absorption Data for Selected Oxetane Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 3,3-di[3-(1-naphtyl)carbazol-9-ylmethyl]oxetane | Acetonitrile | 273 | nih.gov |

| 3,3-di[3-(1-naphtyl)carbazol-9-ylmethyl]oxetane | Chloroform (B151607) | 297 | nih.gov |

| 3,3-di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | Chloroform | 296 | nih.gov |

| 3,3-di[3-(4-(diphenylamino)phenyl)carbazol-9-ylmethyl]oxetane | Chloroform | 325 | nih.gov |

| 2-Isocyano-1,3-dicyanoazulene Chromium Complex | CH₂Cl₂ | 474 | mdpi.com |

Rotational Spectroscopy for Molecular Conformation and Dynamics

Rotational spectroscopy, often referred to as microwave spectroscopy, is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. researchgate.netupcollege.ac.in It provides highly precise information about molecular geometry, including bond lengths and angles, by determining the molecule's moments of inertia. nih.govuni-leipzig.de For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. upcollege.ac.inlibretexts.org

The parent compound, oxetane, is a four-membered ring molecule that exhibits a large-amplitude, low-frequency ring-puckering motion. researchgate.net Its rotational spectrum has been extensively studied, and analysis using a Watson Hamiltonian has yielded precise rotational and centrifugal distortion constants for the ground state. researchgate.net The equilibrium configuration of oxetane has been determined to be planar. researchgate.net

Studies on oxetane derivatives show how substituents influence the ring's structure and dynamics. In the 1:1 complex of oxetane and water, the oxetane ring appears to be slightly nonplanar. nih.gov For 3,3-dimethyloxetane, the ring-puckering potential has a double minimum, but the ground vibrational state lies below the barrier to inversion. rsc.org The introduction of substituents can distort the ring due to increased steric interactions; the puckering angle in 3-methyl-3-oxetanemethanol, for example, is influenced by microsolvation effects. nih.gov

The rotational spectra of molecules containing the isocyanide group have also been characterized. For instance, the rotational spectrum of hexafluoroacetone (B58046) imine, which is isoelectronic with hexafluoroisobutene, shows splittings attributed to the large-amplitude motion of the CF₃ groups. mdpi.com

Table 2: Rotational Constants for Oxetane and a Derivative

| Molecule | Rotational Constant | Value (MHz) | Reference |

| Oxetane (Ground State) | A | 10839.29 | researchgate.net |

| B | 8272.23 | researchgate.net | |

| C | 5402.13 | researchgate.net | |

| 3,3-dimethyloxetane⋯HF | A | 4501.95 | rsc.org |

| B | 1797.19 | rsc.org | |

| C | 1721.57 | rsc.org |

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the energies of electrons in molecules. libretexts.org The sample is irradiated with high-energy photons (e.g., UV or X-rays), causing the ejection of electrons. acs.org By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective molecular orbitals can be calculated. yale.edu

The photoelectron spectrum of oxetane has been the subject of both experimental and theoretical studies. acs.orgcolab.ws The NIST Chemistry WebBook lists an ionization energy of 9.65 eV for oxetane (also known as trimethylene oxide). nist.gov This corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO), which is primarily associated with the lone pair on the oxygen atom.

The photoelectron spectra of a series of alkyl isocyanides (R-N≡C, where R = methyl, ethyl, isopropyl, tert-butyl, and cyclohexyl) have been measured in the 6–18 eV range. tandfonline.comtandfonline.com These studies, supported by molecular orbital calculations, have allowed for the assignment of the ionization bands. The first ionization potential, corresponding to the HOMO, is attributed to the lone-pair orbital on the carbon atom of the isocyano group. researchgate.net For tert-butyl isocyanide, the ionization energy was measured to be 10.757 ± 0.005 eV. acs.org The spectra also show bands corresponding to the ionization of electrons from the π orbitals of the C≡N triple bond. tandfonline.com

Based on these findings, the photoelectron spectrum of this compound is expected to be a composite of the features from both the oxetane ring and the isocyano group. The spectrum would display distinct bands corresponding to the ionization of electrons from:

The oxygen lone-pair orbital of the oxetane ring.

The carbon lone-pair orbital of the isocyano group.

The π-system of the isocyano group.

The various σ-framework orbitals of the molecule.

The relative ordering of these ionization energies would provide critical information about the electronic structure and the extent of interaction between the oxetane ring and the isocyano substituent.

Table 3: Ionization Potentials for Oxetane and Related Isocyanides

| Compound | Ionization Potential (eV) | Orbital Assignment | Reference |

| Oxetane | 9.65 | n(O) | nist.gov |

| Methyl Isocyanide | 11.26 | n(C) | tandfonline.com |

| 12.15 | π(C≡N) | tandfonline.com | |

| Ethyl Isocyanide | 10.98 | n(C) | tandfonline.com |

| 11.85 | π(C≡N) | tandfonline.com | |

| tert-Butyl Isocyanide | 10.757 | n(C) | acs.org |

Computational and Theoretical Investigations of 3 Isocyanooxetane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. nih.govq-chem.com It offers a favorable balance between computational cost and accuracy, making it a workhorse for studying molecular systems. q-chem.com

A DFT study of 3-isocyanooxetane would typically involve:

Geometry Optimization: Determining the lowest energy structure of the molecule. This would reveal the precise bond lengths of the C-C, C-O, and C-N bonds, the planarity or puckering of the oxetane (B1205548) ring, and the geometry of the isocyano functional group.

Electronic Property Analysis: Calculating properties such as the molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. researchgate.net These analyses help in understanding the molecule's reactivity, polarity, and potential sites for electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: The following data is illustrative as specific literature for this compound is unavailable.)

| Parameter | Predicted Value (B3LYP/6-31G*) |

|---|---|

| C1-O Bond Length (Å) | Data not available |

| C2-C3 Bond Length (Å) | Data not available |

| C3-N Bond Length (Å) | Data not available |

| N≡C Bond Length (Å) | Data not available |

| C1-O-C2 Bond Angle (°) | Data not available |

| Ring Puckering Angle (°) | Data not available |

Ab Initio and Coupled-Cluster Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. montana.edu Coupled-cluster (CC) theory is a particularly high-accuracy ab initio method, often considered the "gold standard" for small to medium-sized molecules where high precision is required. maplesoft.comq-chem.com

For this compound, these methods would be employed to:

Benchmark Geometries and Energies: Provide highly accurate calculations of the molecular structure and energy, which can serve as a reference to validate results from less computationally expensive methods like DFT. arxiv.org